Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine
CAS No.: 436088-84-5
Cat. No.: VC2332701
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436088-84-5 |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine |
| Standard InChI | InChI=1S/C17H21NO2/c1-13(2)11-17(18-12-16-5-4-10-20-16)14-6-8-15(19-3)9-7-14/h4-10,17-18H,1,11-12H2,2-3H3 |
| Standard InChI Key | NROBDEBYLPIACA-UHFFFAOYSA-N |
| SMILES | CC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2 |
| Canonical SMILES | CC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2 |
Introduction
Chemical Structure and Properties
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine is characterized by its unique molecular architecture combining several key structural elements. The compound features a furan ring (a five-membered heterocyclic compound with four carbon atoms and one oxygen atom) connected to a nitrogen atom via a methylene bridge. The nitrogen atom is further connected to a [1-(4-methoxy-phenyl)-3-methyl-but-3-enyl] group, which contains a 4-methoxyphenyl moiety, a methyl group, and a terminal alkene functionality.
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C17H21NO2 | Calculated based on structure |
| Molecular Weight | ~271.36 g/mol | Calculated based on atomic weights |
| Physical State | Likely a solid or viscous liquid at room temperature | Based on similar furan derivatives |
| Solubility | Likely soluble in organic solvents, poorly soluble in water | Based on lipophilic character |
| LogP | ~3.5-4.5 | Estimated based on structure |
| Functional Groups | Furan, tertiary amine, methoxy, alkene | Key reactive sites |
The presence of multiple functional groups within this molecule contributes to its chemical versatility and potential reactivity patterns. The furan ring provides aromatic character, the tertiary amine offers basic properties, the methoxy group adds electron-donating effects, and the terminal alkene provides sites for addition reactions.
Synthesis Approaches
Key Reaction Mechanisms
The synthesis would likely involve one or more of these reaction types:
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Reductive amination between furan-2-carbaldehyde and a primary amine
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Nucleophilic substitution using furan-2-ylmethyl halides
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Cross-coupling reactions catalyzed by transition metals
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Grignard reactions to construct the butenyl backbone
The specific reaction conditions would need to be optimized to maximize yield and minimize side products. Temperature control, solvent selection, and catalyst choice would be critical parameters affecting the outcome of the synthesis.
Chemical Reactivity
Predicted Reaction Profiles
Based on its structural features, Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine would likely exhibit reactivity patterns characteristic of its constituent functional groups. Key reaction types may include:
Oxidation Reactions: The furan ring is susceptible to oxidation, which can lead to ring opening or formation of oxidized derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide would likely promote these transformations.
Reduction Reactions: The alkene moiety and potentially the furan ring can undergo reduction using reagents such as lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution Reactions: Various substitution patterns could occur, particularly at the furan ring or through modification of the methoxy group. Common reagents would include halogens and various nucleophiles.
Addition Reactions: The terminal alkene provides a site for addition reactions, including hydration, halogenation, or cycloaddition.
The presence of multiple reactive sites within this molecule suggests it could serve as a versatile intermediate in more complex synthetic pathways.
Comparison with Related Compounds
Structural Relationships
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine bears structural similarities to several other compounds reported in scientific literature:
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N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine: This compound differs by lacking the 3-methyl group on the but-3-enyl chain and having a methyl group directly on the nitrogen atom instead of the furan-2-ylmethyl group configuration.
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N-(furan-2-ylmethyl)-4-methoxyaniline: This simpler compound contains the furan-2-ylmethyl group and 4-methoxyaniline portion but lacks the complex butenyl linkage .
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Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine: This compound contains a simpler ethyl linker between the nitrogen and the 4-methoxyphenyl group, lacking both the methyl group and the terminal alkene functionality .
The distinctive methyl group at the 3-position of the but-3-enyl chain in our target compound would likely affect its three-dimensional conformation, potentially influencing its reactivity and biological interactions compared to these related compounds.
Comparative Properties
Table 1: Comparison of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine with Related Compounds
The structural variations among these compounds would likely translate to differences in chemical reactivity, physical properties, and potential biological activities. The additional methyl group and specific stereochemistry at the 3-position of our target compound could significantly impact molecular recognition and binding to potential biological targets.
Analytical Considerations
Identification and Characterization Methods
For identification and characterization of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine, the following analytical techniques would be most appropriate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information, particularly regarding the positioning of the methyl group and configuration of the alkene.
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
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Infrared Spectroscopy: Would help identify key functional groups including the furan ring, methoxy group, and alkene.
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X-ray Crystallography: If crystalline, this technique could provide definitive three-dimensional structural information.
The expected spectroscopic characteristics would include distinctive signals for the furan ring hydrogens, aromatic protons of the methoxyphenyl group, and signals corresponding to the alkene and methyl functionalities.
Future Research Directions
Synthetic Development
Future research on Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine could focus on:
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Developing efficient and stereoselective synthetic routes
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Exploring green chemistry approaches to its synthesis
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Creating structurally diverse libraries based on its scaffold
Biological Evaluation
Potential biological investigations might include:
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Screening against diverse enzyme and receptor panels
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Evaluation of antifungal and antimicrobial properties
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Assessment of potential cytotoxicity and anticancer activity
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Investigation of structure-activity relationships through systematic modification
Material Science Applications
The compound's unique structural features might also find applications in:
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Development of novel materials with specific electronic or optical properties
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Creation of functionalized polymers incorporating its structural elements
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Design of molecular sensors or switches based on its reactive functional groups
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